
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethyl)benzonitrile with difluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction reactions.
Biology
- Biological Activity Investigation : 3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile has been studied for its potential interactions with biological molecules. Its unique fluorinated groups may influence its reactivity and binding affinity, making it a candidate for exploring biological pathways .
Medicine
- Drug Discovery : The compound is being explored for its potential use in drug development. Its structural characteristics may allow it to interact with specific biological targets, which could lead to the discovery of new pharmaceuticals. Case studies have highlighted its role in developing antimalarial agents through the synthesis of derivatives that exhibit promising biological activities .
Industry
- Material Development : In industrial applications, this compound is utilized in creating advanced materials with enhanced properties such as stability and reactivity. Its unique chemical properties make it suitable for developing agrochemicals and other specialized materials.
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant biological activity against malaria. These studies utilized docking simulations to identify potential lead compounds for further development .
- Synthesis of Antimalarial Agents : A study focused on synthesizing a series of derivatives based on this compound aimed at developing new antimalarial drugs. The findings indicated that certain modifications enhanced the efficacy against malaria parasites .
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the difluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but has an aldehyde functional group instead of a nitrile
Uniqueness
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is unique due to the combination of both difluoromethoxy and trifluoromethyl groups on the benzonitrile core.
Biological Activity
Overview
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core. This unique structure suggests potential biological activity, which has been the focus of recent research.
- Chemical Formula : C₁₃H₈F₅N
- CAS Number : 1806331-34-9
- Molecular Weight : 305.1 g/mol
The biological activity of this compound is attributed to its interactions with specific molecular targets. The difluoromethoxy and trifluoromethyl groups influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Antimalarial Activity
Recent studies have explored the antimalarial properties of fluorinated compounds, including derivatives of benzonitrile. While specific data on this compound is limited, related compounds have shown moderate antimalarial activity against Plasmodium falciparum with IC50 values ranging from 0.2 to >80 µM . The presence of trifluoromethyl groups has been associated with enhanced biological activity in similar structures.
Inhibitory Activities
The compound has been investigated for its potential inhibitory effects on various enzymes. For instance, studies on similar compounds indicate that modifications in the structure can lead to varying degrees of inhibition against monoamine oxidase (MAO) and acetylcholinesterase (AChE). Compounds with trifluoromethyl substitutions have demonstrated significant selectivity and potency against these enzymes .
Comparative Analysis with Similar Compounds
Compound Name | IC50 (µM) | Target Enzyme | Notes |
---|---|---|---|
This compound | TBD | TBD | Investigated for potential biological activity |
3-(Trifluoromethyl)benzonitrile | TBD | MAO-B | Similar structure; potential relevance |
4-(Trifluoromethoxy)benzaldehyde | TBD | AChE | Contains similar functional groups |
Case Studies
A notable study examined the synthesis and characterization of new fluorinated compounds, including those structurally related to this compound. The study highlighted how structural modifications could significantly impact biological activity, indicating that specific substitutions could enhance or diminish efficacy against malaria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-difluoromethoxy-4-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a benzonitrile core. Key steps include:
- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce difluoromethoxy groups .
- Trifluoromethylation : Electrophilic trifluoromethylation via Umemoto’s reagent or photoredox catalysis under inert conditions .
- Optimization : Yield improvements (e.g., 60% to 85%) are achieved by controlling temperature (0–5°C for fluorination) and solvent polarity (e.g., DMF for stabilizing intermediates) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities <0.1% .
- Spectroscopy :
- 19F NMR : Identifies distinct signals for -OCF2H (-75 ppm) and -CF3 (-63 ppm) .
- IR Spectroscopy : Confirms nitrile absorption at ~2230 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+ at m/z 238.0423 .
Q. What role do the difluoromethoxy and trifluoromethyl groups play in modulating electronic properties?
- Electron-Withdrawing Effects : Both groups reduce electron density on the benzene ring, enhancing electrophilic substitution reactivity.
- Lipophilicity : The trifluoromethyl group increases logP by ~1.2 units, improving membrane permeability in biological studies .
- Steric Effects : Ortho-substitution (trifluoromethyl) imposes steric hindrance, affecting regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., 5 nM vs. 50 nM in kinase assays) may arise from:
- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 mM) .
- Metabolite Interference : Phase I metabolites (e.g., hydrolyzed nitriles) may confound results. Use LC-MS/MS to monitor degradation .
- Target Selectivity : Off-target binding (e.g., to CYP450 isoforms) can be assessed via competitive binding assays .
Q. What strategies optimize selectivity in derivatization reactions involving this compound?
- Directed Ortho-Metalation : Use of LDA (lithium diisopropylamide) at -78°C directs substitution to the meta position, avoiding trifluoromethyl steric clashes .
- Protective Groups : Temporary protection of the nitrile with TMSCl (trimethylsilyl chloride) prevents unwanted nucleophilic attack during alkylation .
- Catalytic Systems : Pd(OAc)2/XPhos catalyzes Suzuki-Miyaura couplings with aryl boronic acids, achieving >90% selectivity for mono-functionalized products .
Q. How does the compound’s stability under physiological conditions impact its use in in vivo studies?
- Hydrolytic Stability : The difluoromethoxy group resists hydrolysis (t1/2 > 24 h in PBS pH 7.4), unlike methoxy analogs (t1/2 ~6 h) .
- Metabolic Pathways : CYP3A4-mediated oxidation of the benzonitrile moiety generates carboxylic acid metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) extends plasma half-life .
- Formulation : Encapsulation in PEGylated liposomes improves bioavailability from 15% to 45% in rodent models .
Q. Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing reaction intermediates?
- In Situ NMR : Monitors fluorination progress in real-time using a J. Young NMR tube under argon .
- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline intermediates (e.g., distinguishing para vs. meta trifluoromethyl placement) .
- Tandem MS/MS : Identifies transient intermediates (e.g., radical species in photoredox reactions) .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Properties
IUPAC Name |
3-(difluoromethoxy)-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO/c10-8(11)16-7-3-5(4-15)1-2-6(7)9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUWVAZEGPRUAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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